molecular formula C17H15N7O B2588694 5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-47-2

5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2588694
M. Wt: 333.355
InChI Key: QCLKZNHHYLGSGN-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions such as the Biginelli-like reaction . This reaction involves aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .

Scientific Research Applications

Synthesis and Chemical Modifications

Research has been conducted on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, exploring different substituents and chemical conditions to yield compounds with potential biological activities. For instance, one study describes the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for chemical modifications (Drev et al., 2014).

Antimicrobial and Antifungal Applications

Several studies have investigated the antimicrobial and antifungal properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds synthesized from acetoacetanilides and aromatic aldehydes showed antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Gein et al., 2010). Another study focused on systemic fungicides, detailing the synthesis of pyrazolo[1,5-a]pyrimidine analogs of carboxin, a systemic fungicide, demonstrating the chemical's fungicidal activity against Basidiomycete species (Huppatz, 1985).

Anticancer Applications

Research into pyrazolopyrimidine derivatives also includes their evaluation as anticancer agents. One study synthesized novel pyrazolopyrimidines derivatives, assessing their cytotoxic activities against cancer cell lines, which helped in understanding the structure-activity relationships for anticancer properties (Rahmouni et al., 2016).

Catalytic Applications

The development of catalysts utilizing pyrazolo[1,5-a]pyrimidine derivatives for green synthesis has been explored. A study detailed the efficient synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives using a cellulose-based Ag-loaded magnetic bionanostructure as a catalyst. This research highlights the potential of these compounds in enhancing reaction efficiencies while being environmentally friendly (Maleki et al., 2017).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the promising properties of similar compounds. For instance, compounds belonging to the class of phenylpyrimidines have shown antihypertensive, antitumor, antiepileptic, antioxidant, anti-inflammatory, and antibacterial activity . Therefore, this compound could be a potential candidate for further pharmacological studies.

properties

IUPAC Name

5-methyl-N-phenyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-11-14(16(25)20-13-7-3-2-4-8-13)15(12-6-5-9-18-10-12)24-17(19-11)21-22-23-24/h2-10,15H,1H3,(H,20,25)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLKZNHHYLGSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide

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